

Introduction to TASK-1 and the Role of Inhibitors

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Compound of Interest

Compound Name: **TASK-1-IN-1**

Cat. No.: **B12406683**

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The TASK-1 channel, encoded by the KCNK3 gene, is a member of the two-pore-domain potassium (K2P) channel family. These channels are crucial for setting the resting membrane potential and regulating cellular excitability in a variety of tissues, including the heart, brain, and pulmonary arteries.^[1] Upregulation of TASK-1 has been observed in conditions such as atrial fibrillation (AF), where it contributes to a shortening of the atrial action potential, creating a substrate for arrhythmias.^{[2][3][4][5][6]} Consequently, inhibitors of the TASK-1 channel are being investigated as a novel therapeutic strategy for rhythm control in AF.^{[1][2][3][4][5][6]}

A293 is an experimental aromatic carbonamide that has demonstrated high affinity and selectivity for the TASK-1 channel.^{[3][6]} Its pharmacological profile has been extensively characterized in both in vitro and in vivo models, making it a valuable tool for understanding the therapeutic potential and possible side effects of TASK-1 inhibition.

Mechanism of Action

A293 exerts its pharmacological effect by directly binding to and blocking the pore of the TASK-1 channel, thereby inhibiting the outward flow of potassium ions. This inhibition leads to a depolarization of the cell membrane and a prolongation of the action potential duration, particularly in atrial cardiomyocytes.^{[1][3]} In silico docking simulations suggest that A293 binds to the inner pore of the TASK-1 channel, near the pore-lining amino acids L239 and N240, effectively occluding the ion passage.^[4] Mutagenesis studies have identified residues Q126 in the M2 segment and L239 and N240 in the M4 segment as being essential for A293-mediated inhibition.^[7]

Quantitative Pharmacological Data

The potency and selectivity of A293 have been quantified in various experimental systems. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Potency of A293

Target	Assay System	IC50	Reference
TASK-1	Heterologous expression	~250 nM	[3]
TASK-1	Mammalian CHO cells (Ranolazine, another TASK-1 inhibitor for comparison)	30.6 ± 3.7 µM	[8]
IKACh	-	8.4 µM	[9]

Table 2: Selectivity Profile of A293

Off-Target	Fold-Selectivity vs. TASK-1	Notes	Reference
KV1.5	10- to 43-fold higher IC50	A key cardiac potassium channel.	[3]
TASK-3	Significant inhibition at 1 µM	TASK-3 does not show significant cardiac expression. The primary off-target within the K2P family at this concentration.	[3]

In Vitro and In Vivo Effects

In Vitro Electrophysiology

In isolated atrial cardiomyocytes from patients with chronic AF, pharmacological inhibition of TASK-1 by A293 prolongs the action potential duration.[\[1\]](#) Patch-clamp experiments have

demonstrated that A293 effectively reduces TASK-1 currents in both human and porcine atrial cardiomyocytes.[4]

In Vivo Animal Models

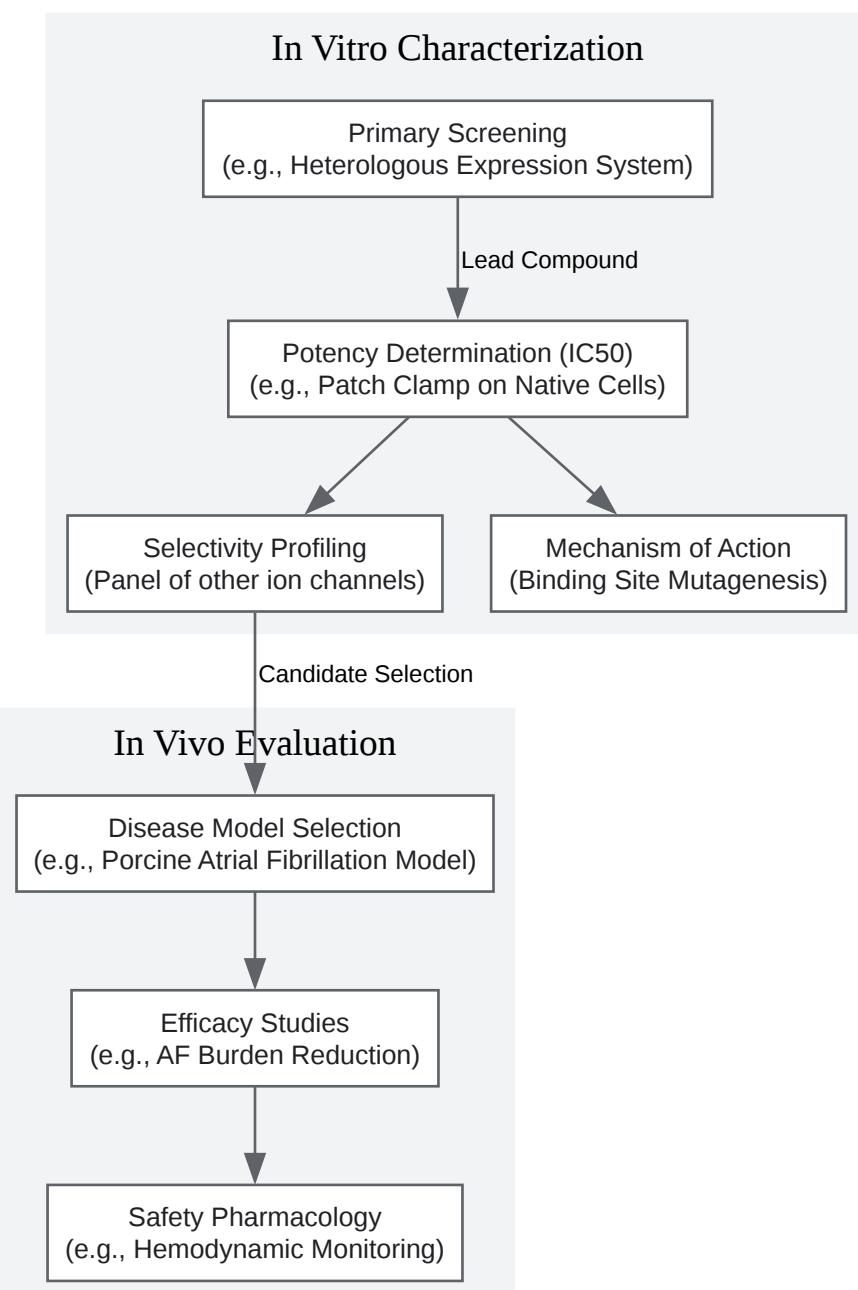
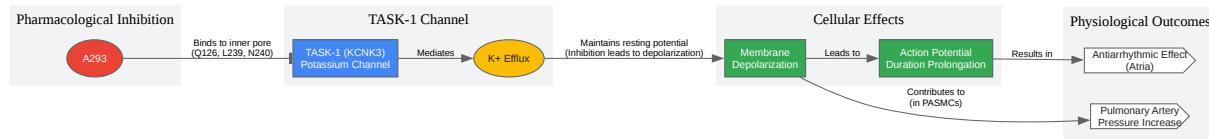
Studies in a porcine model of persistent AF have shown that daily intravenous administration of A293 (1 mg/kg) significantly reduces the AF burden.[2][3][6] The antiarrhythmic effect is attributed to a prolongation of the atrial effective refractory period, with no significant changes to ventricular electrophysiology, as indicated by stable QRS width and QT intervals.[2][3][5]

Hemodynamic Effects

A potential side effect of TASK-1 inhibition is an increase in pulmonary artery (PA) pressure.[2][3][6] In vivo studies in pigs demonstrated that acute administration of A293 led to a mild but significant increase in PA pressure.[2][3] This is consistent with the expression of TASK-1 channels in pulmonary artery smooth muscle cells, where they contribute to the regulation of vascular tone.[3]

Signaling Pathways

The inhibition of the TASK-1 channel by A293 has direct electrophysiological consequences. Downstream, the modulation of cellular excitability can influence various signaling pathways. The following diagram illustrates the primary mechanism of action of A293 and the broader context of TASK-1 channel regulation.



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